2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-chloro-6-fluoroaniline, which is then subjected to acylation reactions to introduce the acetamide group. The furan and thiophene rings are incorporated through subsequent coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
- 2-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
- 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiophen-2-yl)thiophen-2-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-14-3-1-4-15(19)13(14)8-17(21)20-9-12-7-11(10-23-12)16-5-2-6-22-16/h1-7,10H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMAYCRUOHEGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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